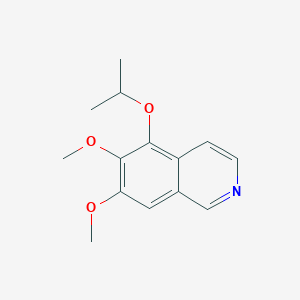
5-Isopropoxy-6,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropoxy-6,7-dimethoxyisoquinoline: is an organic compound with the molecular formula C14H17NO3 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-6,7-dimethoxyisoquinoline typically involves the alkylation of 6,7-dimethoxyisoquinoline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxy-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Isopropoxy-6,7-dimethoxyisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and its potential as a therapeutic agent for neurological disorders .
Medicine: The compound’s derivatives are explored for their potential use in treating conditions such as epilepsy, depression, and other central nervous system disorders .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The exact mechanism of action of 5-Isopropoxy-6,7-dimethoxyisoquinoline is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and ion channels. These interactions can modulate neuronal activity and influence physiological processes .
Comparison with Similar Compounds
6,7-Dimethoxyisoquinoline: A closely related compound with similar chemical properties but lacking the isopropoxy group.
4-Methyl-6,7-dimethoxyisoquinoline: Another derivative with a methyl group at the 4-position instead of the isopropoxy group.
Uniqueness: 5-Isopropoxy-6,7-dimethoxyisoquinoline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent compared to other isoquinoline derivatives .
Properties
CAS No. |
660398-00-5 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
6,7-dimethoxy-5-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-13-11-5-6-15-8-10(11)7-12(16-3)14(13)17-4/h5-9H,1-4H3 |
InChI Key |
UOXMCNFUIJBKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C=CN=CC2=CC(=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


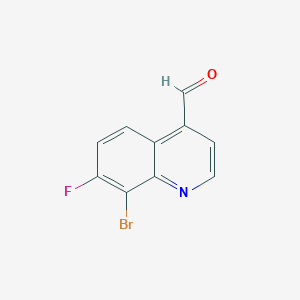
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)
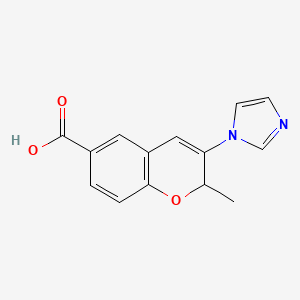

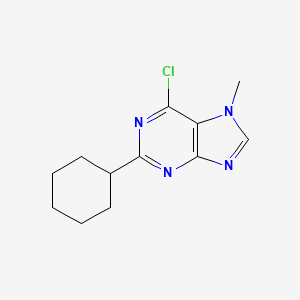




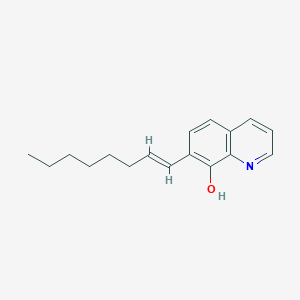
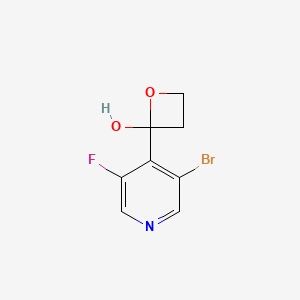
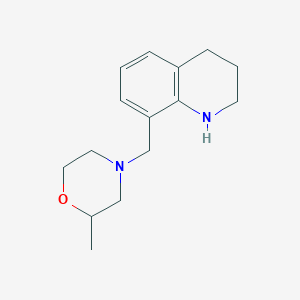
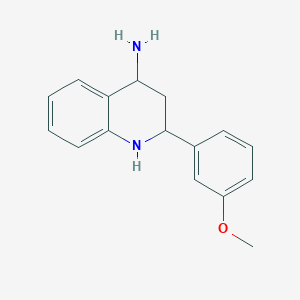
![3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B11862504.png)
